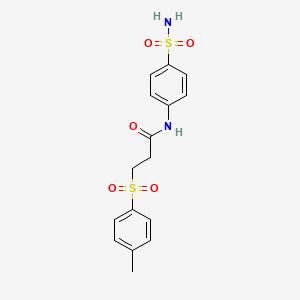
N-(4-sulfamoylphenyl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-sulfamoylphenyl)” compounds are a class of organic compounds known for their broad spectrum of biological activity . They have been synthesized and tested for various applications, including as potential inhibitors of SARS-CoV-2 proteases .
Synthesis Analysis
An efficient, eco-friendly, and green synthesis method has been developed for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The synthesis was performed in ethanol at room temperature under green conditions, yielding up to 90% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)” compounds typically involve selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions .
Applications De Recherche Scientifique
Antimicrobial Activity
One significant application of N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives is in the field of antimicrobial research. For example, a study synthesized novel compounds related to N-(4-sulfamoylphenyl)-3-tosylpropanamide and tested their antimicrobial activity. These derivatives demonstrated promising characteristics against various microbial infections (Akbari et al., 2022).
Inhibition of Carbonic Anhydrase
Another key area of research involves the inhibition of the metallo-enzyme carbonic anhydrase, which plays a role in various physiological processes. Studies have shown that derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide effectively inhibit carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma and other disorders (Supuran et al., 2013).
Synthesis and Characterization
Research also focuses on synthesizing and characterizing derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide for various applications. Studies have explored their molecular structure, spectroscopic characterization, and potential for cytotoxicity, providing valuable insights for further applications in medicinal chemistry (Durgun et al., 2016).
Anticonvulsant Properties
In the field of neurology, studies have synthesized and evaluated the anticonvulsant profile of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide, a compound related to N-(4-sulfamoylphenyl)-3-tosylpropanamide. These studies are crucial in developing new antiepileptic drugs (Hen et al., 2010).
Anticancer and Antitumor Applications
N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives have also been evaluated for their potential as anticancer and antitumor agents. Investigations into the cell cycle inhibition properties of these compounds have shown promising results, advancing the field of cancer therapeutics (Owa et al., 2002).
Mécanisme D'action
Target of Action
N-(4-sulfamoylphenyl)-3-tosylpropanamide primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug greatly impact its bioavailability and efficacy
Result of Action
The result of N-(4-sulfamoylphenyl)-3-tosylpropanamide’s action is the inhibition of cell cycle progression, specifically at the G1/S transition . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of N-(4-sulfamoylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXDWKPOJEKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-3-tosylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

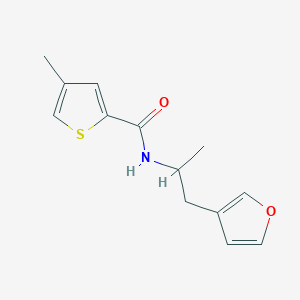
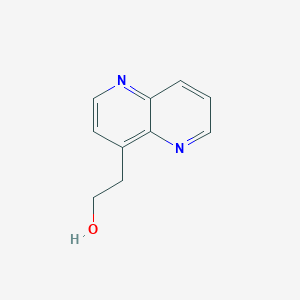
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)
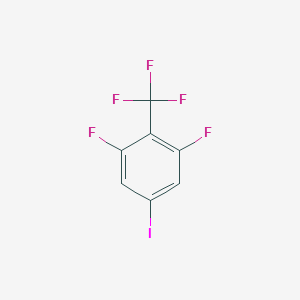
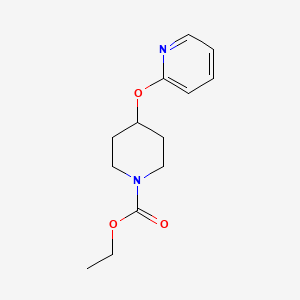

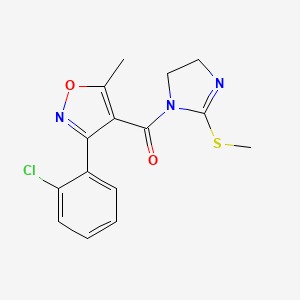
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)
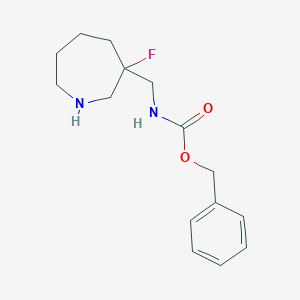
![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)
